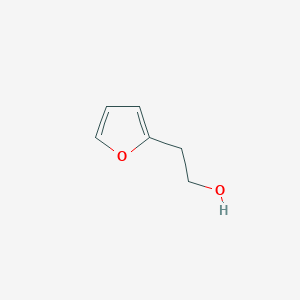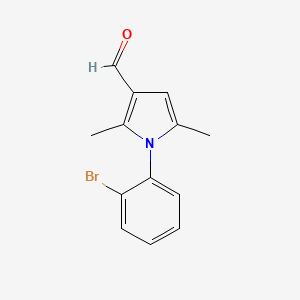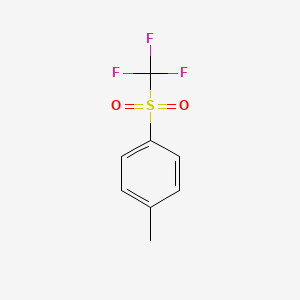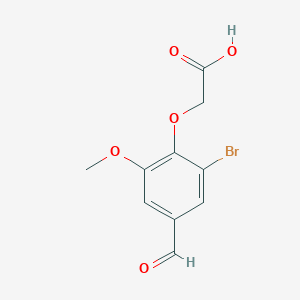
5-bromo-3-methyl-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
5-bromo-3-methyl-1H-indole-2-carboxylic acid (5-Br-3-Me-1H-indole-2-carboxylic acid or 5-Br-3-Me-Ind-2-COOH) is a carboxylic acid derived from indole and is a synthetic intermediate used in the pharmaceutical and agrochemical industries. This compound has been studied for its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
- 5-Bromo-3-methyl-1H-indole-2-carboxylic acid has been utilized in various chemical syntheses and transformations. For example, it has been involved in the reaction with N-bromosuccinimide, leading to the formation of derivatives like tetrahydro, dihydro, and dehydro esters, highlighting its versatility in organic synthesis (Irikawa et al., 1989). Additionally, its derivatives have been synthesized for strategic development toward core moieties of naturally occurring compounds like Herdmanine D (P. Sharma et al., 2020).
Application in Synthesis of Bioactive Compounds
- This compound has shown potential in the synthesis of bioactive molecules. For example, the synthesis of 5,6-dibromoindole derivatives from methyl indole-3-carboxylate, which are used in natural and non-natural bioactive compounds, demonstrates its significance in medicinal chemistry (Parsons et al., 2011). Another study investigated brominated tryptophan derivatives from sponges, including compounds similar to this compound, for their potential in inhibiting bacterial growth (Segraves & Crews, 2005).
Structural and Spectroscopic Studies
- Structural and spectroscopic analyses of derivatives of this compound have been conducted. For instance, the crystal and molecular structure of related compounds like 5-methoxyindole-3-acetic acid have been determined, which is crucial for understanding the chemical properties and potential applications of these molecules (Sakaki et al., 1975). Additionally, spectroscopic profiling of compounds like methyl 5-methoxy-1H-indole-2-carboxylate provides insights into their electronic nature and potential for bioactive applications (Almutairi et al., 2017).
Novel Compound Synthesis and Characterization
- The chemical has also been instrumental in synthesizing novel compounds. For instance, derivatives like (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl} pyrrolidine-1-carboxylic acid have been synthesized, showcasing the compound's role in creating new chemical entities (Mogulaiah et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
5-bromo-3-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial for angiogenesis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. Moreover, it can alter gene expression, promoting the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the VEGFR-2 tyrosine kinase domain, inhibiting its activity and preventing downstream signaling that promotes angiogenesis This inhibition leads to reduced blood supply to tumors, thereby limiting their growth Additionally, the compound may interact with other molecular targets, such as DNA and RNA, influencing gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes may affect metabolic flux and metabolite levels, further impacting its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological effects. The compound is likely transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Its localization within tissues can influence its activity, with higher concentrations potentially leading to more pronounced effects. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, its accumulation in the nucleus could enhance its effects on gene expression, while localization in the cytoplasm might influence cellular metabolism
Propriétés
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRTSLYUVLHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358993 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70070-32-5 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
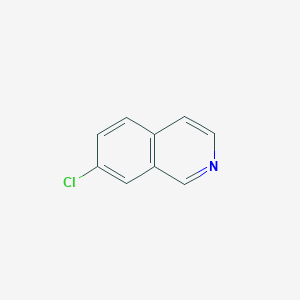
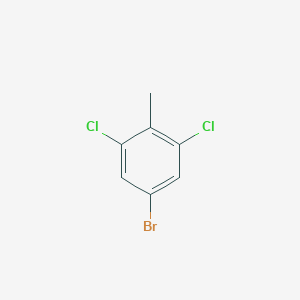

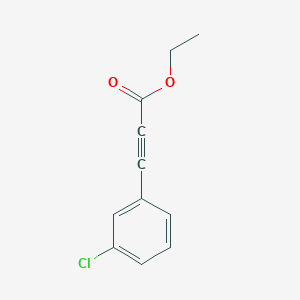
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

